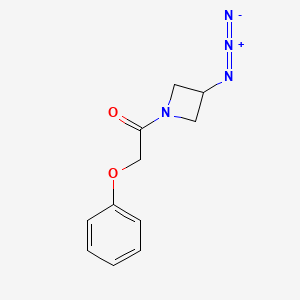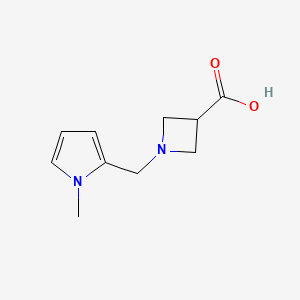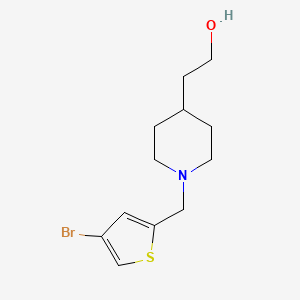
1-(4-aminopiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(4-Aminopiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one (APPE) is a synthetic compound that has been studied for its potential therapeutic and research applications. APPE is a small molecule that can be synthesized relatively easily and is known to have a range of biochemical and physiological effects. It has been used in laboratory experiments to investigate the effects of drugs on cells, as well as to study the mechanisms of action of various compounds.
Wissenschaftliche Forschungsanwendungen
ASK1 Inhibitors The compound's derivatives, particularly 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, have been highlighted for their potential as ASK1 inhibitors. This application is particularly relevant in the treatment of inflammation and pain, with osteoarthritis and neuropathic pain being the likely preferred indications for such compounds (Norman, 2012).
Electrooptic Film Fabrication A study involving dibranched, heterocyclic "push-pull" chromophores, which include derivatives of the compound , underscores the significance of chromophore molecular architecture and film growth method on thin-film microstructure and optical/electrooptic response. This application is crucial in the development of thin films with specific optical and electrooptic properties (Facchetti et al., 2006).
Green Chemistry Applications The compound's derivatives have been synthesized using surfactants in aqueous medium, representing a metal-free and efficient method for creating polysubstituted pyrrole derivatives. This approach is significant for green chemistry, offering a more environmentally friendly and sustainable synthesis method (Kumar et al., 2017).
Chemosensor Development Derivatives of the compound have been used in the development of fluorescent chemosensors, particularly for the detection of Fe3+ ions and picric acid. The research highlights the compound's utility in the field of chemical sensing and its potential applications in environmental monitoring and safety (Shylaja et al., 2020).
Material Science and Battery Performance Research involving the compound's derivatives, specifically pyrrole derivatives bearing TEMPO, focuses on the material science domain, showcasing their application as cathode materials in Li-ion batteries. The studies reveal improved specific capacity and battery performance, indicating the compound's significance in the advancement of energy storage technologies (Xu et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-3-7-14(8-4-10)11(15)9-13-5-1-2-6-13/h1-2,5-6,10H,3-4,7-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQHQBYVJQPBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















